molecular formula C23H27NO4S B3101678 Fmoc-DL-buthionine CAS No. 1396969-21-3

Fmoc-DL-buthionine

Cat. No.: B3101678
CAS No.: 1396969-21-3
M. Wt: 413.5 g/mol
InChI Key: DWKYMIMIHMHMMY-UHFFFAOYSA-N
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Description

Fmoc-DL-buthionine is a synthetic compound used primarily in peptide synthesis. It is a derivative of buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in organic synthesis to protect amine groups during peptide bond formation. This compound has a molecular formula of C23H27NO4S and a molecular weight of 413.53 g/mol .

Mechanism of Action

Target of Action

Fmoc-DL-buthionine is a derivative of the amino acid buthionine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for the amine, preventing it from reacting during certain stages of peptide synthesis .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is commonly used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound primarily affects the pathway of peptide synthesis . Specifically, it is used in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the N-terminus amine of the growing peptide chain . This allows for the sequential addition of amino acids without unwanted side reactions .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence . By protecting the amine group during synthesis, this compound allows for the precise addition of amino acids . Once the peptide chain is complete, the Fmoc group can be removed, leaving the desired product .

Action Environment

The action of this compound is highly dependent on the chemical environment . The introduction and removal of the Fmoc group require specific reagents and conditions . For example, the Fmoc group is introduced using Fmoc-Cl and removed using a solution of piperidine . Therefore, the efficacy and stability of this compound are influenced by factors such as pH, temperature, and the presence of other reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-buthionine typically involves the protection of the amine group of buthionine with the Fmoc group. This can be achieved by reacting buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-buthionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-DL-buthionine is unique due to its specific structure, which includes both the Fmoc protecting group and the buthionine backbone. This combination allows it to be used in a variety of synthetic applications, particularly in the creation of peptides with specific functional properties. Its ability to undergo selective deprotection under mild conditions makes it a valuable tool in peptide synthesis .

Properties

IUPAC Name

4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKYMIMIHMHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188868
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396969-21-3
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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